(5-Bromo-2-methylthiazol-4-yl)methanol
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Overview
Description
(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the CAS Number: 1092506-38-1. Its molecular weight is 208.08 and its linear formula is C5H6BrNOS .
Molecular Structure Analysis
The InChI code for (5-Bromo-2-methylthiazol-4-yl)methanol is 1S/C5H6BrNOS/c1-3-7-4 (2-8)5 (6)9-3/h8H,2H2,1H3 and the InChI key is DOYOCBDRIICRGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
(5-Bromo-2-methylthiazol-4-yl)methanol is a white to yellow solid . .Scientific Research Applications
Medicinal Chemistry and Drug Development
- SGLT2 Inhibitors : Researchers have utilized this compound as an intermediate in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These inhibitors play a crucial role in managing diabetes by reducing glucose reabsorption in the kidneys. The compound’s unique structure contributes to the development of novel drugs for diabetes therapy .
Antitumor and Cytotoxic Activity
The compound has demonstrated intriguing antitumor and cytotoxic properties. Here’s a glimpse:
- Cancer Research : A derivative of (5-bromo-2-methylthiazol-4-yl)methanol exhibited potent effects on prostate cancer cell lines. Researchers continue to explore its potential as an anticancer agent .
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOCBDRIICRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylthiazol-4-yl)methanol |
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